2-(2-Bromo-1-benzothiophen-3-yl)acetic acid

Description

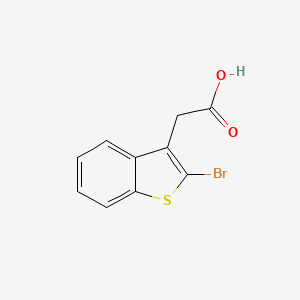

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid is a brominated benzothiophene derivative with an acetic acid functional group at position 3 of the heterocyclic ring. Its molecular formula is C₁₀H₇BrO₂S, featuring a benzothiophene core (a fused benzene and thiophene ring system) substituted with a bromine atom at position 2 and a carboxylic acid moiety at position 3. The sulfur atom in the thiophene ring contributes to distinct electronic properties compared to oxygen-containing analogs like benzofurans.

Properties

IUPAC Name |

2-(2-bromo-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYVRGJWOBJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The molecular formula of 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid is C₁₀H₇BrO₂S , with a molecular weight of 271.13 g/mol . The structure consists of a benzothiophene core substituted with a bromine atom at position 2 and an acetic acid moiety at position 3. Key challenges in its synthesis include regioselective bromination, stability of the thiophene ring under acidic conditions, and efficient introduction of the acetic acid group.

Preparation Methodologies

Ring-Formation Strategies

Cyclization of Thiophenol Derivatives

A common approach to benzothiophene synthesis involves cyclization of ortho-substituted thiophenol precursors. For example, 2-bromo-6-fluorobenzaldehyde has been used as a starting material in a Wittig reaction to construct the benzothiophene core. In this method:

- 2-Bromo-6-fluorobenzaldehyde reacts with halogenated methyl mercaptan under basic conditions to form 2-chloro(bromo)methylthio-6-bromobenzaldehyde .

- Triphenylphosphine-mediated Wittig reaction yields the benzothiophene skeleton.

- Subsequent hydrolysis and oxidation introduce the acetic acid group at position 3.

This method avoids high-temperature decarboxylation steps, enabling scalable production with yields exceeding 80% .

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation to position the acetic acid moiety. For instance:

- 1-Benzothiophene-3-carboxylic acid is brominated using N-bromosuccinimide (NBS) in dichloromethane.

- The carboxylic acid group is reduced to a methyl ester via Fischer esterification.

- Bromine is introduced at position 2 using Br₂/FeBr₃, followed by saponification to regenerate the acetic acid group.

This method achieves moderate yields (65–70% ) but requires careful control of bromination regioselectivity.

Functional Group Modifications

Bromination Techniques

Direct bromination of preformed benzothiophene derivatives is critical. Electrophilic bromination using Br₂ in acetic acid at 60–80°C selectively substitutes position 2 due to the electron-donating effect of the sulfur atom. For 2-(1-Benzothiophen-3-yl)acetic acid, this method achieves >90% regioselectivity but risks over-bromination without precise stoichiometric control.

Side-Chain Oxidation

The acetic acid group can be introduced via oxidation of ethyl or methyl esters. For example:

- 3-Acetyl-2-bromo-1-benzothiophene is synthesized via Friedel-Crafts acylation.

- The acetyl group is oxidized to carboxylic acid using KMnO₄ in acidic conditions.

- Final purification via recrystallization from ethanol/water mixtures yields the target compound.

This method is limited by competing side reactions during oxidation, reducing overall yields to 50–60% .

Catalytic and Solvent Systems

Acid-Catalyzed Condensation

Trifluoromethanesulfonic acid (TfOH) has been employed as a catalyst in analogous benzothiophene syntheses. In a representative procedure:

- A mixture of 2-bromo-5-chlorophenol and aldimine derivatives is stirred with TfOH (0.1–1.0 equiv ) at 0–5°C .

- The reaction proceeds via imine activation, facilitating cyclization to form the benzothiophene core.

- Post-reaction workup includes neutralization with NaHCO₃ and extraction with ethyl acetate.

This method achieves high purity (>97% LCMS ) but requires strict temperature control to prevent decomposition.

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile improve reaction kinetics in bromination steps. For instance, DMF enhances the solubility of sodium hydride, critical for deprotonation during mercaptan alkylation.

Industrial-Scale Production

Pilot-Scale Synthesis

A patent-pending method scales up the synthesis to 500 g batches :

- 2-Bromo-5-chlorophenylacetic acid (510 g) is reacted with benzaldehyde (166 g) and aldimine (30 g) in 2-MeTHF.

- Trifluoromethanesulfonic acid (42.6 g) is added at 0–5°C , followed by warming to room temperature.

- After 19 h , the product is isolated via filtration and washed with methanol to yield 524 g (83%) of pure compound.

This protocol emphasizes solvent recycling and temperature gradients to minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be obtained.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dehalogenated benzothiophene derivatives.

Scientific Research Applications

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex benzothiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Benzothiophene vs. Benzofuran Derivatives

- 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₁H₉BrO₃S):

- Core : Benzofuran (oxygen atom in the heterocycle) vs. benzothiophene (sulfur atom).

- Substituents : Bromine at position 5, methylsulfanyl at position 3.

- Key Properties : The oxygen atom in benzofuran increases the ring’s electron density compared to benzothiophene. The methylsulfanyl group enhances hydrophobic interactions, while the acetic acid group participates in hydrogen bonding, forming centrosymmetric dimers in the crystal lattice .

- Interactions : Br⋯S (3.48 Å) and O—H⋯O hydrogen bonds stabilize the crystal structure .

b. Positional Isomerism in Benzothiophene Derivatives

- 2-(7-Bromo-1-benzothiophen-3-yl)acetic acid (C₁₀H₇BrO₂S): Bromine at position 7 instead of 2. Impact: Positional isomerism alters steric and electronic profiles.

Substituent Variations

a. Methylsulfanyl vs. Methyl Groups

- The methylsulfanyl group in 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid introduces a sulfur atom capable of forming non-covalent interactions (e.g., Br⋯S in crystals), which are absent in the target compound. This group also increases molecular weight and hydrophobicity .

b. Hydroxyacetic Acid Derivatives

- 2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid (C₉H₉BrO₃): Replaces the benzothiophene core with a phenyl ring. The hydroxyl group adjacent to the acetic acid enhances hydrogen-bonding capacity but reduces thermal stability compared to the non-hydroxylated target compound .

Heterocycle Replacement: Indazole Derivatives

- 2-(6-Bromo-1-methyl-1H-indazol-3-yl)acetic acid (C₁₀H₈BrN₂O₂):

- Core : Indazole (two nitrogen atoms in the bicyclic system) vs. benzothiophene.

- Substituents : Bromine at position 6 and a methyl group at position 1.

- Impact : The nitrogen-rich indazole core may confer basicity or coordination ability, diverging from the sulfur-mediated electronic effects of benzothiophene .

Data Table: Structural and Functional Comparison

Biological Activity

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety with a bromine substituent, which is believed to enhance its reactivity and biological activity. The carboxylic acid group is crucial for its interaction with biological targets, potentially influencing its binding affinity and activity.

The biological effects of this compound are thought to arise from its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the carboxylic acid group play significant roles in these interactions, modulating biochemical pathways that can lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For instance, it has shown significant cytotoxicity in renal cell carcinoma cells (786-O), with an effective concentration (EC50) indicating strong potential for further development.

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| 786-O | 5 | Induction of apoptosis |

| MCF-7 | 10 | Cell cycle arrest |

Case Studies

A notable case study involved the assessment of the compound's effect on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromo-1-benzothiophen-3-yl)acetic acid, and how can regioselectivity be ensured during bromination?

- Methodology : The compound can be synthesized via regioselective bromination of a benzothiophene precursor. A common approach involves dissolving the parent compound (e.g., benzothiophene-3-yl acetic acid) in acetic acid and adding bromine dropwise under controlled conditions to favor substitution at the 2-position . Reaction monitoring via thin-layer chromatography (TLC) and NMR can confirm regioselectivity. Adjusting solvent polarity (e.g., using glacial acetic acid) and temperature (room temperature to 60°C) can optimize yield and selectivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify substituent positions. For example, the acetic acid moiety typically resonates at δ ~3.8–4.2 ppm (H) and δ ~170–175 ppm (C). Bromine’s deshielding effect alters aromatic proton signals .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and torsional strain. Software like SHELXL refines structural models, with hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) confirming packing arrangements .

- HPLC-MS : Quantifies purity (>95%) and detects bromination byproducts .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity and intermolecular interactions?

- Methodology :

- Crystallographic Analysis : The bromine atom’s electron-withdrawing nature distorts phenyl ring geometry, increasing C–C–C angles at the substitution site (e.g., 121.5° vs. 118.2° for methoxy groups) .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and predicts sites for electrophilic attack. Compare HOMO/LUMO energies of brominated vs. non-brominated analogs .

- Hydrogen-Bonding Studies : IR spectroscopy and X-ray data reveal dimerization via O–H···O bonds, critical for crystal engineering .

Q. What strategies are effective for resolving contradictions in crystallographic data during refinement?

- Methodology :

- SHELX Suite : Use SHELXL for high-resolution refinement. Address thermal motion discrepancies by adjusting anisotropic displacement parameters (ADPs). Validate with R < 0.05 and completeness >99% .

- Twinned Data Handling : For partially overlapping reflections, employ TWINLAW in SHELXL to deconvolute contributions from multiple domains .

- Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bonding networks .

Q. How can this compound be integrated into neuroprotective or anti-inflammatory drug discovery pipelines?

- Methodology :

- In Vitro Models : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Use ELISA or qPCR for quantification .

- Structure-Activity Relationship (SAR) : Modify the acetic acid moiety (e.g., esterification) and compare bioactivity. Reference related compounds like 5-bromo analogs showing neuroprotection in oxidative stress assays .

- In Vivo Validation : Employ rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s disease) with pharmacokinetic profiling to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.